
H-Arg-Gln-Gly-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Gln-Gly-Arg-OH is a peptide composed of four amino acids: arginine, glutamine, glycine, and arginine Peptides like this compound play crucial roles in various biological processes due to their ability to interact with proteins and other molecules within the body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Gln-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for glycine and the final arginine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. this compound does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.
Substitution: Peptides can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or peracids.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids are present.
Applications De Recherche Scientifique
H-Arg-Gln-Gly-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of H-Arg-Gln-Gly-Arg-OH involves its interaction with specific molecular targets, such as proteins and enzymes. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar amino acid composition but different sequence.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Contains additional amino acids and has different biological properties.
Uniqueness: H-Arg-Gln-Gly-Arg-OH is unique due to its specific sequence and the presence of two arginine residues, which can enhance its binding affinity to certain targets. This makes it particularly useful in applications where strong interactions with proteins are required.
Propriétés
Numéro CAS |
223474-37-1 |
|---|---|
Formule moléculaire |
C19H37N11O6 |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H37N11O6/c20-10(3-1-7-26-18(22)23)15(33)30-11(5-6-13(21)31)16(34)28-9-14(32)29-12(17(35)36)4-2-8-27-19(24)25/h10-12H,1-9,20H2,(H2,21,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,22,23,26)(H4,24,25,27)/t10-,11-,12-/m0/s1 |
Clé InChI |
LDZAPFDWTRFEBO-SRVKXCTJSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


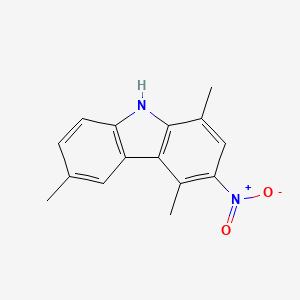
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)

![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
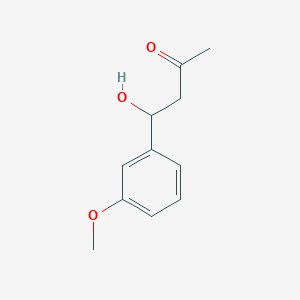

![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
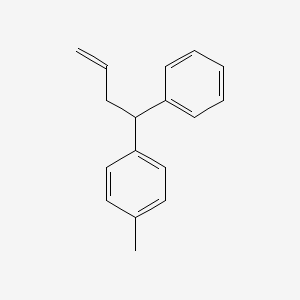
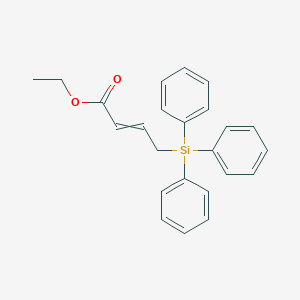
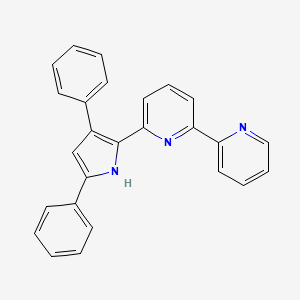
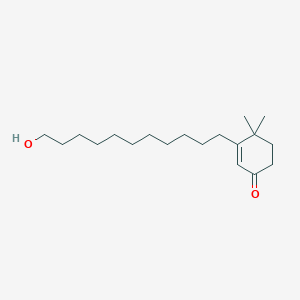
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
